molecular formula C2H6N2 B1247221 Acetaldehyde hydrazone

Acetaldehyde hydrazone

Cat. No.: B1247221
M. Wt: 58.08 g/mol
InChI Key: SFYLHIMXJQGKGZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde hydrazone is a hydrazone. It derives from an acetaldehyde.

Scientific Research Applications

Fluorescence Sensing for Aldehydes

Acetaldehyde hydrazones have been explored as aggregation-induced emission luminogens (AIEgens) for the fast and selective detection of acetaldehyde, particularly in liquor and spirits, leveraging their fluorescence properties. This method offers advantages such as simplicity, rapid response, and real-time detection capabilities, providing a valuable tool for monitoring acetaldehyde levels in various applications, including food safety and quality control (Yang et al., 2019).

Simultaneous Determination of Aldehydes

The UV-spectrophotometric analysis of hydrazones, derived from the reaction between acetaldehyde and hydrazine hydrate, has been proposed for the simultaneous determination of acetaldehyde and other aldehydes. This method allows for efficient and simultaneous quantification, highlighting the versatility of acetaldehyde hydrazones in analytical chemistry applications (Kai, 2010).

pH-Responsive Drug Delivery Systems

Hydrazone linkages, including those derived from acetaldehyde, have been utilized in the development of pH-responsive polymeric drug delivery systems. These systems are designed to release drugs in response to the acidic pH conditions found at tumor or infection sites, demonstrating the potential of acetaldehyde hydrazones in targeted therapeutic applications (Sonawane, Kalhapure, & Govender, 2017).

Quantitative Analysis in Biological Samples

Acetaldehyde hydrazones have been employed in quantitative analyses, such as the determination of threonine in biological samples through gas chromatography with electron capture detection. This application underscores the role of acetaldehyde hydrazones in enhancing the specificity and sensitivity of analytical methods for biological and medical research (Oka, Kimura, Otsuka, & Ohmori, 2006).

Properties

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

(E)-ethylidenehydrazine

InChI

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2+

InChI Key

SFYLHIMXJQGKGZ-DUXPYHPUSA-N

Isomeric SMILES

C/C=N/N

SMILES

CC=NN

Canonical SMILES

CC=NN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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